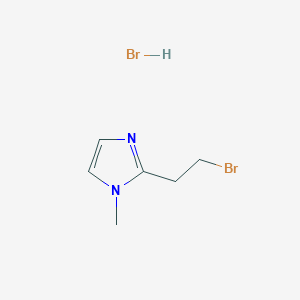
2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Overview
Description
“2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide” is likely a brominated derivative of imidazole. Imidazole is a heterocyclic compound, and it’s a part of many important biologically active molecules, such as histidine and histamine .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds, such as 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine, have been synthesized through conjugate addition to alkyl acrylates .Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring substituted at the 2-position with a bromoethyl group and a methyl group at the 1-position. The exact structure would need to be confirmed with spectroscopic methods such as NMR .Chemical Reactions Analysis
The bromine atom in the bromoethyl group is likely to be reactive, as bromine is a good leaving group. This could make the compound useful in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other brominated imidazoles. It would likely be a solid at room temperature .Scientific Research Applications
Chemical Synthesis
2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide and its derivatives are extensively used in chemical syntheses. For example, Lobana et al. (2011) demonstrated the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole using copper(I) bromide, a process that involves the extrusion of sulfur and the oxidation of Cu(I) to Cu(II) (Lobana, Sultana, & Butcher, 2011).
Radiosensitization and Prodrug Development
Compounds related to 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide have been explored for their potential in radiosensitization and as prodrugs for cancer therapy. Suto et al. (1991) reported an improved synthesis of the dual-function radiosensitizer alpha-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol, which had shown promising radiosensitizing activity in preclinical models (Suto, Stier, & Werbel, 1991). Additionally, Jenkins et al. (1990) synthesized alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs, with a focus on improving the biological activity and rate of ring closure under physiological conditions (Jenkins et al., 1990).
Carbon Dioxide Capture
In the field of environmental science, research has been conducted on the application of imidazole derivatives for carbon dioxide capture. Bates et al. (2002) described a process where 1-butyl imidazole reacted with 3-bromopropylamine hydrobromide, yielding an ionic liquid that can reversibly sequester CO2 as a carbamate salt. This ionic liquid proved to be efficient and comparable to commercial amine sequestering reagents for CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).
Synthesis of Bioactive Compounds
Imidazole derivatives are also significant in synthesizing bioactive compounds. Bellina et al. (2008) reported the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, which exhibited high cytotoxicity against human tumor cell lines, marking them as potential antitumor agents (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Synthesis of Novel Heterocyclic Systems
Amosova et al. (2018) utilized 2-(bromoethyl)-1,3-thiaselenole and 1-methyl-1H-imidazol-2-thiol for the regioselective synthesis of novel heterocyclic systems. These reactions, which involve C-S and C-N bond formation, have potential for producing biologically active heterocyclic systems (Amosova, Filippov, Potapov, Makhaeva, & Albanov, 2018).
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoethyl)-1-methylimidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHXQVKBDOCOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide | |
CAS RN |
1803597-83-2 | |
| Record name | 2-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)








